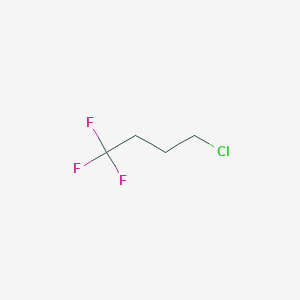

4-Chloro-1,1,1-trifluorobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,1,1-trifluorobutane, also known as 4,4,4-Trifluorobutyl chloride, is a chemical compound with the molecular formula C4H6ClF3 . It has an average mass of 146.539 Da and a monoisotopic mass of 146.011017 Da .

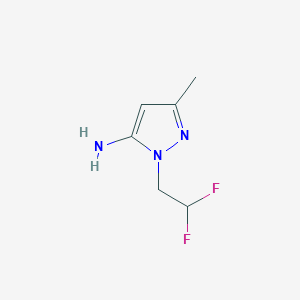

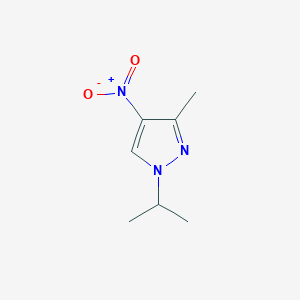

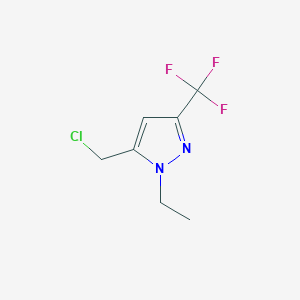

Molecular Structure Analysis

The molecular structure of 4-Chloro-1,1,1-trifluorobutane consists of 4 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 fluorine atoms . The structure is linear, with the chlorine and fluorine atoms attached to the carbon backbone .Physical And Chemical Properties Analysis

4-Chloro-1,1,1-trifluorobutane has a density of 1.2±0.1 g/cm3, a boiling point of 76.9±8.0 °C at 760 mmHg, and a vapor pressure of 108.8±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.5±3.0 kJ/mol and a flash point of 10.8±10.4 °C . The compound has a molar refractivity of 25.9±0.3 cm3 and a molar volume of 122.3±3.0 cm3 .Scientific Research Applications

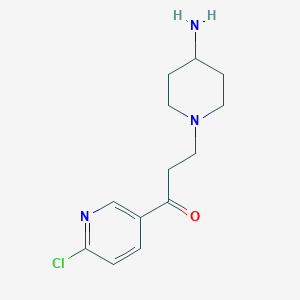

Pharmaceutical Research

4-Chloro-1,1,1-trifluorobutane: is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various medicinal compounds. Its trifluoromethyl group is particularly valuable in creating molecules with enhanced metabolic stability and bioavailability .

Material Science

In material science, this compound serves as a precursor for the development of advanced polymers and coatings. The presence of fluorine atoms provides the resultant materials with unique properties such as resistance to solvents and thermal stability .

Chemical Synthesis

4-Chloro-1,1,1-trifluorobutane: plays a role in chemical synthesis as an intermediate for the preparation of more complex fluorinated organic molecules. Its reactivity allows for selective chlorination and fluorination steps that are crucial in the synthesis of specific target structures .

Environmental Studies

Environmental scientists use 4-Chloro-1,1,1-trifluorobutane to study the impact of organofluorine compounds on the environment. Its breakdown products and interaction with other environmental chemicals are of particular interest in understanding long-term ecological effects .

Analytical Chemistry

In analytical chemistry, 4-Chloro-1,1,1-trifluorobutane can be used as a standard or reference compound when calibrating instruments like gas chromatographs. Its well-defined physical properties make it suitable for method development and validation .

Industrial Applications

Industrially, 4-Chloro-1,1,1-trifluorobutane is involved in the manufacture of refrigerants, aerosol propellants, and blowing agents for foams. Its volatility and non-toxicity are advantageous for these applications .

properties

IUPAC Name |

4-chloro-1,1,1-trifluorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3/c5-3-1-2-4(6,7)8/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCPOCAIPBDNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342338 |

Source

|

| Record name | 4-Chloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,1,1-trifluorobutane | |

CAS RN |

406-85-9 |

Source

|

| Record name | 4-Chloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)